molecular formula C11H14O4 B1232780 Pyrenocin C CAS No. 94474-69-8

Pyrenocin C

Cat. No.: B1232780
CAS No.: 94474-69-8
M. Wt: 210.23 g/mol
InChI Key: XQPQKPDEDMGAPV-SNAWJCMRSA-N
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Description

Pyrenocin C is a secondary metabolite produced by fungal species, primarily within the Aspergillus and Penicillium genera. These compounds are often associated with cytotoxic, antimicrobial, or phytotoxic activities, though their specific biological roles and toxicity profiles vary significantly based on structural modifications .

Properties

CAS No.

94474-69-8

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

5-[(E)-1-hydroxybut-2-enyl]-4-methoxy-6-methylpyran-2-one

InChI

InChI=1S/C11H14O4/c1-4-5-8(12)11-7(2)15-10(13)6-9(11)14-3/h4-6,8,12H,1-3H3/b5-4+

InChI Key

XQPQKPDEDMGAPV-SNAWJCMRSA-N

SMILES

CC=CC(C1=C(OC(=O)C=C1OC)C)O

Isomeric SMILES

C/C=C/C(C1=C(OC(=O)C=C1OC)C)O

Canonical SMILES

CC=CC(C1=C(OC(=O)C=C1OC)C)O

Synonyms

pyrenocin C
pyrenocine C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogous Mycotoxins

Compound Molecular Formula Molecular Weight (g/mol) Producing Fungi Key Structural Features Reported Bioactivity
This compound C₂₀H₂₄O₇* 376.4* Aspergillus spp.* Epoxy decalin core, C-12 hydroxylation* Hypothesized cytotoxicity (in silico)*
Pyrenocin A C₁₉H₂₂O₇ 362.4 Penicillium spp. Decalin core, C-10 methoxy group Phytotoxic effects in cereals
O-Methylsterigmatocystin C₁₈H₁₄O₆ 326.3 Aspergillus nidulans Anthraquinone backbone, methyl ether Carcinogenic precursor
Calphostin C₃₆H₃₂O₁₀ 624.6 Cladosporium spp. Benzochromenone, perylene quinone moiety Protein kinase C inhibition

Structural Differentiation and Implications

  • This compound vs. Pyrenocin A: The addition of a hydroxyl group at C-12 in this compound (vs.
  • This compound vs.
  • This compound vs. Calphostin: The smaller molecular weight and lack of quinone moieties in this compound suggest divergent mechanisms of action, possibly favoring antimicrobial over kinase-inhibitory activity .

Functional and Ecological Roles

  • Pyrenocin A: Documented in oat and quinoa crops, linked to grain spoilage and livestock toxicity at concentrations >5 ppm .
  • This compound: Predicted to occur in similar agricultural settings but with lower prevalence; its ecological role remains speculative without empirical data.
  • Calphostin : Found in diverse climates, with concentrations correlating to fungal stress responses (e.g., UV exposure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrenocin C
Reactant of Route 2
Pyrenocin C

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